5-(Benzyloxy)pyridine-2-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Medicinal chemists targeting c-Met kinase face challenges sourcing scaffolds with predictable lipophilicity and orthogonal protecting groups in a single building block. 5-(Benzyloxy)pyridine-2-carboxylic acid (CAS 74386-55-3) resolves these bottlenecks: • LogP 2.36 vs. hydroxyl analog LogD -2.67 - enhanced membrane permeability for intracellular target engagement • Benzyl group functions as a robust, orthogonal protecting group, eliminating separate protection/deprotection steps • 97% HPLC purity with documented 2-year powder stability at -20°C enables bulk procurement and long-term project continuity • Versatile scaffold for c-Met kinase inhibitor hit-to-lead campaigns (related scaffold IC50 = 12 nM)

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 74386-55-3
Cat. No. B1289364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)pyridine-2-carboxylic acid
CAS74386-55-3
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CN=C(C=C2)C(=O)O
InChIInChI=1S/C13H11NO3/c15-13(16)12-7-6-11(8-14-12)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16)
InChIKeyFQSOASDQLNSXJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Benzyloxy)pyridine-2-carboxylic acid: Product Overview


5-(Benzyloxy)pyridine-2-carboxylic acid (CAS 74386-55-3) is a heterocyclic organic compound with a molecular formula of C13H11NO3 and a molecular weight of 229.23 g/mol . It is a derivative of picolinic acid (pyridine-2-carboxylic acid), characterized by a benzyloxy substituent at the 5-position and a carboxylic acid moiety at the 2-position. This specific substitution pattern is crucial for its applications in medicinal chemistry as a versatile small molecule scaffold and synthetic intermediate .

Medicinal Chemistry Scaffold Benzyloxy-protected picolinic acid for kinase inhibitor design
Synthetic Strategy Stable orthogonal protecting group for multi-step synthesis
Procurement Commercially available with defined purity and storage specifications

Why 5-(Benzyloxy)pyridine-2-carboxylic acid Is Irreplaceable


The 5-benzyloxy group in 5-(Benzyloxy)pyridine-2-carboxylic acid is not a simple interchangeable moiety. This specific substituent dramatically alters the compound's physicochemical properties compared to its hydroxyl or methoxy analogs, impacting lipophilicity, solubility, and potential biological interactions. The benzyl group serves as a robust, orthogonal protecting group for the 5-hydroxy functionality during multistep syntheses, while also providing a distinct electronic and steric profile that influences downstream reactivity . A simple substitution with, for example, 5-hydroxypyridine-2-carboxylic acid would result in a compound with significantly different polarity and hydrogen-bonding capacity, leading to altered reactivity, solubility profiles, and ultimately, different biological or material outcomes. The quantitative evidence below demonstrates these critical differences.

Lipophilicity profile mismatch 5-Hydroxy analog is highly hydrophilic; substitution may alter membrane partitioning and target engagement context.
Synthetic strategy divergence Unprotected hydroxyl requires additional protection/deprotection steps, increasing synthetic complexity and risk.
Specification predictability gap Hydroxyl analog purity and stability specifications are less defined, potentially affecting batch reproducibility.

5-(Benzyloxy)pyridine-2-carboxylic acid: Comparative Evidence


Enhanced Lipophilicity vs. Hydroxyl Analog

The substitution of a hydrogen on the 5-hydroxy group with a benzyl group in 5-(Benzyloxy)pyridine-2-carboxylic acid results in a substantial increase in lipophilicity, a key parameter for drug-like properties. The calculated LogP for 5-(Benzyloxy)pyridine-2-carboxylic acid is 2.36 . In contrast, the direct comparator, 5-hydroxypyridine-2-carboxylic acid, has a calculated LogD of -2.67 at pH 7.4, indicating it is highly hydrophilic and exists predominantly in its ionized state under physiological conditions [1].

Lipophilicity
Cross-study comparable
Target: LogP 2.36 Comparator: LogD -2.67 Difference: >10,000×
Supports membrane permeability context
Calculated vs. experimental data; validation recommended
Medicinal Chemistry Drug Design Physicochemical Properties

c-Met Kinase Inhibitor Scaffold

The 5-(benzyloxy)pyridine motif is a validated scaffold for potent kinase inhibitors, as demonstrated by a series of novel 5-(benzyloxy)pyridin-2(1H)-one derivatives. A lead compound from this series exhibited a c-Met IC50 of 12 nM [1]. While this specific data is for a closely related pyridone analog, it establishes a class-level precedence for the 5-(benzyloxy)pyridine-2-carboxylic acid scaffold as a privileged structure for targeting the c-Met kinase, which is implicated in various cancers. In contrast, the 5-hydroxy or 5-methoxy analogs lack the specific hydrophobic and aromatic interactions provided by the benzyl group, which are often crucial for binding in the c-Met hydrophobic pocket.

c-Met Kinase IC₅₀
Class-level inference
12 nM
Supports kinase scaffold evaluation
From pyridone analog; no activity for hydroxyl/methoxy analogs
Kinase Inhibition c-Met Drug Discovery

Purity and Supply Chain Reliability

5-(Benzyloxy)pyridine-2-carboxylic acid is commercially available with a well-defined and high purity specification of 97% (by HPLC) from major global suppliers such as Sigma-Aldrich . This high level of purity is critical for reproducible research and industrial applications. In contrast, while 5-hydroxypyridine-2-carboxylic acid is also available, its purity is often reported as 95+% or 98% [1], and the presence of the free hydroxyl group makes it more prone to hygroscopicity and degradation, potentially impacting long-term consistency. The 97% purity specification for the target compound, backed by a Certificate of Analysis from a reputable vendor, provides a quantifiable and reliable quality standard for procurement.

Purity Specification
Cross-study comparable
Target: 97% HPLC Comparator: 95–98% NMR
Supports procurement specification consistency
Method-different; confirm analytical method on COA
Chemical Synthesis Procurement Quality Control

Storage Stability Profile

The storage stability of 5-(Benzyloxy)pyridine-2-carboxylic acid has been empirically determined and specified by suppliers. According to DC Chemicals, the compound is stable as a powder for 2 years when stored at -20°C. For solution-phase storage, it remains stable for 2 weeks at 4°C in DMSO and for 6 months at -80°C in DMSO . In contrast, 5-hydroxypyridine-2-carboxylic acid is noted to be hygroscopic and requires storage in a refrigerator under an inert atmosphere, with stability data at room temperature being limited [1]. The lack of quantified, long-term stability data for the hydroxyl analog makes it less predictable for long-term research projects.

Storage Stability
Cross-study comparable
Powder: 2 yr −20°C Solution: 6 mo −80°C Comparator: hygroscopic, no quantified data
Supports inventory and project planning
Vendor-reported; verify with COA and in-use testing
Chemical Handling Stability Studies Inventory Management

Versatile Synthetic Building Block

5-(Benzyloxy)pyridine-2-carboxylic acid serves as a key intermediate in the synthesis of more complex molecules. Its synthesis from 5-(benzyloxy)pyridine-2-carbaldehyde is a well-established route , and it is further used to generate derivatives like 5-(benzyloxy)-2-hydrazinylpyridine through simple reaction with hydrazine hydrate . This compound is recognized as a 'versatile small molecule scaffold' by multiple chemical suppliers . In contrast, while 5-hydroxypyridine-2-carboxylic acid is also a building block, its free hydroxyl group can complicate synthetic sequences due to its nucleophilicity and acidity, often requiring protection/deprotection steps. The benzyl group in the target compound acts as a stable, orthogonal protecting group, streamlining multi-step syntheses.

Synthetic Versatility
Supporting evidence
Orthogonal benzyl protection streamlines synthesis
Supports synthetic route design
Qualitative utility; data to verify
Organic Synthesis Building Blocks Intermediates

5-(Benzyloxy)pyridine-2-carboxylic acid: Key Applications


Kinase Inhibitor Hit-to-Lead Optimization

Given the class-level evidence of potent c-Met inhibition (IC50 = 12 nM) for a closely related 5-(benzyloxy)pyridine scaffold [1], 5-(Benzyloxy)pyridine-2-carboxylic acid is an ideal starting point for medicinal chemists initiating a hit-to-lead campaign targeting c-Met or other kinases with a hydrophobic pocket. Its enhanced lipophilicity (LogP = 2.36) compared to the hydroxyl analog suggests improved membrane permeability and potential for oral bioavailability. The high commercial purity (97%) and quantified stability data ensure that the compound can be reliably incorporated into routine screening cascades and long-term projects without concerns over degradation or batch variability.

Orthogonal Protecting Group for Streamlined Synthesis

For synthetic chemists, the benzyl group in 5-(Benzyloxy)pyridine-2-carboxylic acid functions as a stable, orthogonal protecting group for the 5-hydroxy position. This eliminates the need for a separate protection step in multi-step syntheses, as demonstrated by its direct conversion to 5-(benzyloxy)-2-hydrazinylpyridine . The compound's commercial availability at a 97% purity from major vendors like Sigma-Aldrich reduces procurement hurdles. Furthermore, its defined long-term storage conditions (-20°C powder for 2 years) allow for bulk ordering and inventory management, a significant advantage over more labile or hygroscopic analogs.

Chemical Probes with Defined Physicochemical Properties

The dramatic difference in lipophilicity between 5-(Benzyloxy)pyridine-2-carboxylic acid (LogP = 2.36) and its 5-hydroxy analog (LogD = -2.67 at pH 7.4) [2] makes the former a superior choice for developing chemical probes intended to cross biological membranes. This property is essential for designing tool compounds to study intracellular targets. The compound's role as a versatile scaffold, as noted by suppliers , allows for the rapid generation of focused libraries with predictable physicochemical profiles, accelerating the identification of optimal probe candidates.

Reliable Starting Material for Scale-Up

For process chemists, the combination of high and documented purity (97% by HPLC) , well-defined long-term stability (2 years at -20°C) , and commercial availability from multiple reputable sources establishes 5-(Benzyloxy)pyridine-2-carboxylic acid as a reliable starting material for scale-up. The benzyl protecting group is robust and can be cleanly removed at a late stage via hydrogenolysis, a standard and scalable procedure. This contrasts with more polar or unstable analogs that might require specialized handling, purification, or lead to lower yields on scale, thereby reducing risk and cost in process development.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold evaluation
Class-level kinase scaffold precedent
c-Met kinase inhibition context
Orthogonal protecting group synthesis
Benzyl orthogonality in multi-step routes
Synthetic route efficiency and protecting group compatibility
Lipophilic chemical probe design
High lipophilicity for membrane permeability
Membrane permeability in cell-based assays
Reliable scale-up starting material
Defined purity and long-term stability
Batch-to-batch reproducibility and long-term storage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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